molecular formula C10H12O2 B2779954 2-(4-Methoxy-2-methylphenyl)acetaldehyde CAS No. 1081798-35-7

2-(4-Methoxy-2-methylphenyl)acetaldehyde

Cat. No.: B2779954
CAS No.: 1081798-35-7
M. Wt: 164.204
InChI Key: RTQZKMSMGKZSSV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde typically involves the reaction of 4-methoxy-2-methylbenzyl alcohol with an oxidizing agent. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation of 4-methoxy-2-methylbenzyl alcohol to the corresponding aldehyde. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(4-Methoxy-2-methylphenyl)acetic acid

    Reduction: 2-(4-Methoxy-2-methylphenyl)ethanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)acetaldehyde
  • 2-(4-Methylphenyl)acetaldehyde
  • 2-(4-Ethoxy-2-methylphenyl)acetaldehyde

Uniqueness

2-(4-Methoxy-2-methylphenyl)acetaldehyde is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. The combination of these functional groups can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZKMSMGKZSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081798-35-7
Record name 2-(4-methoxy-2-methylphenyl)acetaldehyde
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